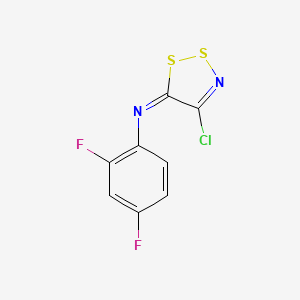

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is a chemical compound that belongs to the class of organic compounds known as dithiazoles . Dithiazoles are compounds containing a 1,2,3-dithiazole moiety, which consists of a 1,2,3-dithiazole ring, where two carbon atoms are replaced by two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves the reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reactions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis

The molecular structure of “N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is characterized by a 1,2,3-dithiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The compound shows interesting chemical reactivity. For instance, N-aryldithiazolimines can be transformed into useful acyclic functionalities such as cyanothio-formanilides, N-arylcyanoformimidoyl chlorides, and N-arylisothiocyanates . Furthermore, the thermolysis of N-aryldithiazolimines can afford benzothiazoles, benzimidazoles, thiazolopyridines, and benzoxazines .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is 228.7217 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

- Some N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines (N-aryl-1,2,3-dithiazol-5H-imines) have demonstrated antitumor activity . Researchers have explored their potential as inhibitors of enzymes structurally related to serine proteases, which play a crucial role in cancer progression.

- Certain derivatives of this compound exhibit antibacterial effects . Investigating their mechanism of action and specificity against bacterial strains could lead to novel antimicrobial agents.

- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines have also shown antifungal properties . Understanding their mode of action and selectivity could contribute to the development of effective antifungal drugs.

- Researchers have explored the herbicidal activity of related compounds . Investigating the impact of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4-difluoroaniline on plant growth and its selectivity toward weeds could be valuable for agriculture.

- The compound serves as a precursor for synthesizing other heterocycles. For instance:

- While most dithiazolimines prepared from Appel salt are bound to benzene rings, a few examples directly link the dithiazolimine moiety to a 6-membered azine ring . These unique structures provide opportunities for further exploration and functionalization.

Antitumor Activity

Antibacterial Properties

Antifungal Applications

Herbicidal Potential

Synthetic Utility

Structural Diversity

Mecanismo De Acción

Propiedades

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2S2/c9-7-8(14-15-13-7)12-6-2-1-4(10)3-5(6)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHBCHPPTGZOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)